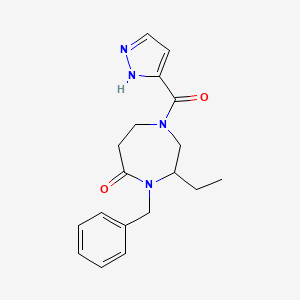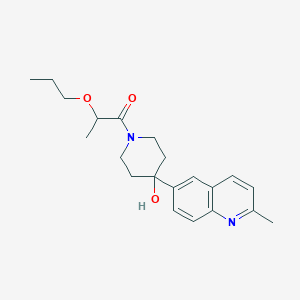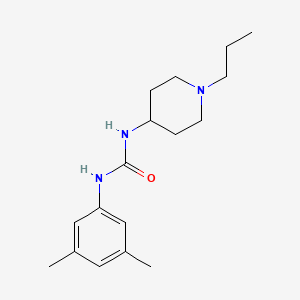
4-benzyl-3-ethyl-1-(1H-pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(1H-pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one, commonly known as BzEP, is a heterocyclic organic compound that belongs to the diazepine family. It has gained considerable attention in the scientific community due to its potential therapeutic properties and its unique chemical structure.
作用机制
The exact mechanism of action of BzEP is not fully understood, but studies suggest that it may act by modulating the activity of certain enzymes and receptors in the body. For example, BzEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. BzEP has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
BzEP has been found to have a range of biochemical and physiological effects on the body. For example, studies have shown that BzEP can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress and inflammation. BzEP has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using BzEP in lab experiments is its unique chemical structure, which allows for the modification of its chemical properties to suit specific research needs. However, BzEP is a relatively complex molecule, and its synthesis can be challenging, which may limit its use in certain experiments. In addition, the exact mechanism of action of BzEP is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on BzEP. One area of interest is the development of BzEP-based drugs for the treatment of inflammatory conditions such as rheumatoid arthritis. Another area of interest is the investigation of BzEP as a potential treatment for epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of BzEP and to explore its potential as a therapeutic agent for other conditions.
合成方法
BzEP can be synthesized using various methods, including the reaction of 1,4-diazepine with benzyl chloride and ethylamine, followed by the reaction with pyrazole-3-carboxylic acid. Another method involves the reaction of 1,4-diazepine with pyrazole-3-carboxylic acid, followed by the reaction with benzyl chloride and ethylamine. Both methods require multiple steps and careful control of reaction conditions.
科学研究应用
BzEP has been studied extensively for its potential therapeutic properties, including its role as an anti-inflammatory, antitumor, and anticonvulsant agent. Studies have shown that BzEP can inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory conditions such as rheumatoid arthritis. BzEP has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, BzEP has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(1H-pyrazole-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-15-13-21(18(24)16-8-10-19-20-16)11-9-17(23)22(15)12-14-6-4-3-5-7-14/h3-8,10,15H,2,9,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQVULGOYANOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)


![4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5363478.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)
![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5363513.png)
![rel-(4aS,8aR)-6-glycyl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363528.png)